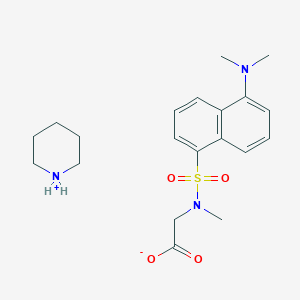

Dansylsarcosine piperidinium salt

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]acetate;piperidin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S.C5H11N/c1-16(2)13-8-4-7-12-11(13)6-5-9-14(12)22(20,21)17(3)10-15(18)19;1-2-4-6-5-3-1/h4-9H,10H2,1-3H3,(H,18,19);6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRAMQUXGLEISK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(C)CC(=O)[O-].C1CC[NH2+]CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Advanced Chemical Probe Development

The development of advanced chemical probes is a cornerstone of modern molecular science, providing the tools necessary to explore and understand the intricate workings of biological systems at a molecular level. Dansylsarcosine (B92909) piperidinium (B107235) salt exemplifies the progress in this field, serving as a highly effective fluorescent probe. Its utility stems from the environmentally sensitive fluorescence of the dansyl group, which exhibits changes in emission intensity and wavelength upon binding to a target molecule. This property allows for real-time monitoring of binding events and conformational changes in proteins.

The "advanced" nature of this probe lies in its specificity and the nuanced data it can provide. Unlike broader labeling agents, Dansylsarcosine piperidinium salt has been shown to exhibit a high affinity for specific binding sites on certain proteins, a critical feature for minimizing off-target effects and ensuring the reliability of experimental data. This specificity, combined with its fluorescent properties, allows for its use in a variety of sophisticated biophysical techniques, including fluorescence spectroscopy and displacement assays, to meticulously characterize molecular interactions.

Significance As a Research Tool in Mechanistic Investigations

The true significance of Dansylsarcosine (B92909) piperidinium (B107235) salt as a research tool is evident in its application to unraveling complex biological mechanisms. Its contributions are particularly notable in two key areas: the study of drug-protein interactions with Human Serum Albumin (HSA) and the investigation of neurotransmitter receptors.

One of the most well-documented applications of Dansylsarcosine is as a specific marker for drug binding site 2 on Human Serum Albumin (HSA). tcichemicals.comtcichemicals.com HSA is the most abundant protein in human blood plasma and plays a crucial role in the transport of a wide variety of endogenous and exogenous substances, including many therapeutic drugs. The binding of drugs to HSA significantly influences their pharmacokinetic and pharmacodynamic profiles. Dansylsarcosine's fluorescence increases upon binding to site 2 of HSA, and this fluorescence can be competitively displaced by other molecules that bind to the same site. tcichemicals.com This makes it an invaluable tool for screening and characterizing the binding of new drug candidates to this important protein. nih.gov

In the field of neuroscience, Dansylsarcosine piperidinium salt is utilized in the study of N-methyl-D-aspartate (NMDA) receptors. These receptors are critical for synaptic plasticity, learning, and memory. The compound's utility in this context is due to its ability to act as a fluorescent probe for the glutamate (B1630785) or glycine (B1666218) binding sites on these receptors. By monitoring changes in fluorescence, researchers can investigate the binding of various ligands to these sites, providing insights into the mechanisms of receptor activation and modulation.

Overview of Academic Research Trajectories for the Chemical Compound

Established Synthetic Pathways for Dansylsarcosine Precursors

The core of the precursor synthesis lies in the formation of a sulfonamide bond between the fluorescent dansyl group and the amino acid sarcosine (B1681465).

Sulfonation Reactions with Dansyl Chloride

The synthesis of the dansylsarcosine precursor is classically achieved through the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride, with sarcosine (N-methylglycine). chemicalbook.comchemicalbook.comwikipedia.org This reaction typically involves the nucleophilic attack of the secondary amine of sarcosine on the sulfonyl chloride group of dansyl chloride. wikipedia.org The process is often carried out in an aqueous alkaline solution, where a base is used to deprotonate the sarcosine amine, enhancing its nucleophilicity. Dansyl chloride itself is non-fluorescent but reacts with primary and secondary amines to yield highly fluorescent sulfonamide adducts. chemicalbook.comwikipedia.org However, dansyl chloride is insoluble in water and unstable in certain organic solvents like dimethyl sulfoxide (B87167) (DMSO). chemicalbook.comwikipedia.org

Optimization of Sulfonamide Bond Formation

Optimizing the formation of the sulfonamide bond is critical for achieving high yields and purity. The reaction conditions, such as solvent and pH, must be carefully controlled. nih.govresearchgate.net Given that dansyl chloride is susceptible to hydrolysis in aqueous environments, which competes with the desired sulfonamide formation, the reaction is often performed in a biphasic system or in solvents where both reactants have reasonable solubility, such as acetone (B3395972) or dioxane. chemicalbook.com The use of a suitable base is also crucial to facilitate the reaction without promoting excessive hydrolysis of the dansyl chloride. Mild conditions are generally preferred to ensure the stability of the resulting sulfonamide. nih.gov

Strategies for Piperidinium Salt Formation

Following the synthesis of dansylsarcosine, which contains a carboxylic acid group, the formation of the piperidinium salt is a relatively straightforward acid-base reaction.

Neutralization Reactions and Counterion Incorporation

This compound is formed by reacting dansylsarcosine with piperidine (B6355638). wikipedia.orgscientist.com In this neutralization reaction, the acidic proton of the carboxylic acid group on dansylsarcosine is transferred to the nitrogen atom of the basic piperidine molecule. chemicalbook.comnih.gov This results in the formation of the dansylsarcosinate anion and the piperidinium cation, which are held together by an ionic bond. wikipedia.orgnih.gov This salt formation is a common strategy used to modify the physical properties of organic compounds.

Solvent Selection and Stoichiometric Considerations for Salt Synthesis

The choice of solvent is a key factor in the synthesis of the piperidinium salt, particularly for its isolation. youtube.com The reaction is typically performed in a solvent where the starting materials are soluble but the resulting salt has limited solubility, facilitating its precipitation and collection by filtration. Acetone and ethyl acetate (B1210297) are examples of solvents that can be used for this purpose. nih.govacs.org Stoichiometrically, the reaction involves a 1:1 molar ratio of dansylsarcosine to piperidine. In practice, a slight excess of piperidine may be used to ensure complete reaction, but a large excess can complicate the purification of the final product.

Advancements in Synthesis Optimization and Scale-Up

Continuous efforts are being made to improve the synthesis of fluorescent compounds like this compound, focusing on efficiency, cost-effectiveness, and scalability. nih.govnih.gov For related compounds, advancements include the development of one-pot syntheses and the use of flow chemistry, which can offer better control over reaction parameters and facilitate larger-scale production. nih.govresearchgate.net The use of parallel synthesis techniques allows for the rapid creation of libraries of related compounds for screening purposes. youtube.com While specific literature on the large-scale synthesis of this compound is not abundant, the principles of process optimization applied to other fine chemicals, such as improved reactor design and the use of more efficient catalytic systems, are relevant. nih.govacs.org

Table of Mentioned Compounds

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) |

|---|---|---|

| This compound | C20H29N3O4S | 407.53 scientist.com |

| Dansyl chloride | C12H12ClNO2S | 269.75 nih.gov |

| Sarcosine | C3H7NO2 | 89.09 nih.gov |

| Piperidine | C5H11N | 85.15 chemicalbook.com |

Development of Efficient Reaction Conditions

The synthesis of the core molecule, N-dansylsarcosine, is typically achieved through the reaction of dansyl chloride with sarcosine (N-methylglycine) in an aqueous-organic solvent mixture. The reaction is a nucleophilic substitution where the secondary amine of sarcosine attacks the sulfonyl chloride of the dansyl group. nih.gov

Key parameters influencing the efficiency of this reaction include pH, temperature, and the molar ratio of reactants. The reaction is generally carried out at an alkaline pH (typically 9.5-10) to ensure the deprotonation of the amino group of sarcosine, thereby increasing its nucleophilicity. nih.gov Elevated temperatures can accelerate the reaction, though they may also promote the hydrolysis of dansyl chloride, a competing side reaction. usda.gov An excess of dansyl chloride is often used to drive the reaction to completion, but this necessitates careful purification to remove unreacted starting material and byproducts. usda.gov

The formation of the piperidinium salt is a subsequent acid-base reaction. N-dansylsarcosine, being a carboxylic acid, is treated with piperidine, a cyclic secondary amine, which acts as a base. This reaction is typically performed in a suitable organic solvent.

| Parameter | Condition | Rationale |

| pH (Dansylation) | 9.5 - 10.0 | Ensures deprotonation of the sarcosine amino group for enhanced nucleophilicity. nih.gov |

| Temperature | Elevated | Increases reaction rate, but must be controlled to minimize hydrolysis of dansyl chloride. usda.gov |

| Reactant Ratio | Excess Dansyl Chloride | Drives the reaction towards the formation of the desired N-dansylsarcosine. usda.gov |

| Salt Formation | Stoichiometric Piperidine | Neutralization of the carboxylic acid group of N-dansylsarcosine. |

Table 1: Optimized Reaction Conditions for the Synthesis of this compound

Purification Techniques and Their Impact on Research Quality

The purity of this compound is critical for its application in sensitive biochemical assays. Impurities can interfere with fluorescence measurements and lead to erroneous data. Common purification techniques include recrystallization, and various forms of chromatography.

Recrystallization is a common method for purifying the final salt. The choice of solvent is crucial to ensure high recovery of the pure product. For the intermediate, N-dansylsarcosine, and other dansylated amino acids, chromatographic methods are extensively used.

High-performance liquid chromatography (HPLC), particularly in the reversed-phase mode using C8 or C18 columns, is a powerful technique for the separation and purification of dansyl amino acids. nih.gov Gradient elution is often employed to achieve optimal separation. Thin-layer chromatography (TLC) on polyamide sheets is another effective method for the separation and qualitative analysis of dansylated amino acids, with their inherent fluorescence facilitating easy detection under UV light. bohrium.com

The selection of the purification method directly impacts the quality of the research output. For instance, in binding studies, even small amounts of fluorescent impurities can significantly alter the observed binding affinities.

| Technique | Application | Key Considerations |

| Recrystallization | Purification of the final piperidinium salt. | Solvent selection is critical for yield and purity. |

| Reversed-Phase HPLC | High-resolution purification of N-dansylsarcosine. | C8 or C18 columns with gradient elution are effective. nih.gov |

| Thin-Layer Chromatography | Qualitative analysis and small-scale separation. | Polyamide plates are commonly used for dansyl derivatives. bohrium.com |

Table 2: Purification Techniques for Dansylsarcosine and its Piperidinium Salt

Comparative Analysis of Synthetic Methodologies

Unfortunately, the scientific literature does not provide a direct comparative study of different synthetic routes specifically for this compound. However, by extrapolating from the synthesis of other dansylated amino acids and piperidinium salts, it can be inferred that methods employing optimized reaction times, precise pH control, and efficient chromatographic purification would yield the highest quality product. The use of microwave irradiation in related three-component condensation reactions to form other piperidinium salts suggests a potential avenue for accelerating the salt formation step, though this has not been specifically reported for dansylsarcosine. acs.org

Chemical Transformations and Derivatization Strategies

The chemical structure of this compound offers several sites for further chemical modification, enabling the synthesis of a diverse range of derivatives with tailored properties.

Oxidation Reactions and Their Products

Oxidation of the dimethylamino group could potentially lead to the corresponding N-oxide. The sarcosine moiety itself can be oxidized. Studies on the oxidation of N-alkyl- and N,N-dialkylhydroxylamines by enzymes like trimethylamine (B31210) mono-oxygenase indicate that N-alkyl groups can be susceptible to oxidative transformation. Furthermore, dansyl chloride itself can act as an oxidizing agent, particularly towards easily oxidized groups like thiols, where it is reduced to 5-dimethylaminonaphthalene-1-sulfinic acid. bohrium.com This suggests that under certain conditions, the dansyl group could participate in redox reactions.

| Moiety | Potential Oxidation Product | Reagents/Conditions |

| Dimethylamino Group | N-oxide | Peroxy acids (e.g., m-CPBA) |

| Sarcosine Moiety | Oxidative cleavage products | Strong oxidizing agents, enzymatic oxidation |

Table 3: Potential Oxidation Reactions of Dansylsarcosine

Reduction Pathways and Resultant Molecular Structures

The sulfonamide group in this compound is a key functional group that can undergo reduction. The reduction of sulfonamides typically requires strong reducing agents and can lead to the cleavage of the sulfur-nitrogen bond.

Studies on the reduction of aromatic sulfonamides have shown that reagents like lithium in liquid ammonia (B1221849) (Birch reduction conditions) can effectively cleave the sulfonamide bond to yield the corresponding amine and sulfinic acid. acs.org More recent methods have explored the use of magnesium in methanol (B129727) for the reductive cleavage of benzo-fused cyclic sulfonamides. nih.govnih.gov The application of these methods to Dansylsarcosine would likely result in the cleavage of the N-S bond, yielding sarcosine and 5-(dimethylamino)naphthalene-1-sulfinic acid. The naphthalene (B1677914) ring itself could also be susceptible to reduction under forcing conditions.

| Moiety | Reduction Product | Reagents/Conditions |

| Sulfonamide | Sarcosine and 5-(dimethylamino)naphthalene-1-sulfinic acid | Li/NH3, Mg/MeOH nih.govacs.orgnih.gov |

| Naphthalene Ring | Partially or fully hydrogenated naphthalene ring | Catalytic hydrogenation (e.g., H2/Pd, Pt) under forcing conditions |

Table 4: Potential Reduction Pathways for Dansylsarcosine

Nucleophilic Substitution Reactions at the Sulfonamide Moiety

The sulfonamide linkage in this compound is generally stable but can undergo nucleophilic substitution under specific conditions. The sulfur atom of the sulfonyl group is electrophilic and can be attacked by strong nucleophiles.

Research on the nucleophilic substitution of arenesulfonyl chlorides and related sulfonamides indicates that the sulfonyl group can be displaced by various nucleophiles. nih.gov For instance, reactions with strong nucleophiles could potentially lead to the displacement of the sarcosine moiety. However, such reactions often require activation of the sulfonamide group. Nucleophilic aromatic substitution on the naphthalene ring is also a possibility, particularly if the ring is activated by the sulfonyl group. Studies on the nucleophilic aromatic substitution of 1-methoxy-2-(diphenylphosphinyl)naphthalene demonstrate that substituents on the naphthalene ring can be replaced by various nucleophiles. elsevierpure.com

| Reaction Type | Potential Products | Reagents/Conditions |

| Nucleophilic attack at Sulfur | Displacement of sarcosine | Strong nucleophiles, potentially with activation |

| Nucleophilic Aromatic Substitution | Substitution on the naphthalene ring | Strong nucleophiles, dependent on ring activation |

Table 5: Potential Nucleophilic Substitution Reactions

Design and Synthesis of Analogues for Targeted Research Applications

The unique fluorescent properties of this compound and its interaction with specific biological targets, particularly the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor, have spurred the development of various analogues. These structural modifications are strategically designed to enhance binding affinity, improve selectivity, and introduce new functionalities for specific research applications. The core concept behind the design of these analogues revolves around systematically altering different moieties of the parent molecule—the dansyl group, the sarcosine linker, and the piperidinium counterion—to probe structure-activity relationships.

Researchers have explored a range of modifications to the dansyl group to modulate the fluorescent properties of the resulting compounds. These alterations can include the introduction of different substituents on the naphthalene ring system to shift the excitation and emission wavelengths, which can be advantageous for multiplexing with other fluorescent probes or for use in biological systems with high background fluorescence.

Modifications to the sarcosine linker have also been a key area of investigation. The length and rigidity of this linker can significantly influence the molecule's ability to orient itself optimally within the binding pocket of its target. By synthesizing analogues with different linker lengths or by incorporating cyclic constraints, researchers aim to improve the binding affinity and selectivity of the compound.

Furthermore, while the piperidinium salt form is common, the synthesis of analogues with different counterions has been undertaken to explore the impact on solubility and crystallinity, which are important considerations for experimental handling and formulation.

The synthesis of these analogues typically follows established principles of organic chemistry, often starting from dansyl chloride and a modified amino acid or sarcosine derivative. The final step often involves the formation of the desired salt by reacting the free acid with the corresponding base, such as piperidine. The purity and identity of the synthesized analogues are rigorously confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

The development of these tailored analogues allows for a more nuanced investigation of their biological targets. For instance, by creating a series of related compounds with systematically varied properties, researchers can perform detailed quantitative structure-activity relationship (QSAR) studies. These studies are instrumental in building predictive models that can guide the design of future compounds with even more desirable characteristics for applications in neuropharmacology and as fluorescent probes in biochemical assays.

Role in Receptor Binding Elucidation and Mechanistic Understanding

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. nih.govnih.govnih.govnih.gov

While some commercial suppliers suggest that this compound can be used for the fluorescence detection of glutamate or glycine binding sites on NMDA receptors, there is a notable lack of direct evidence in peer-reviewed scientific literature to substantiate this specific application.

However, the sarcosine component of the molecule (N-methylglycine) is known to be directly involved in NMDA receptor function. Scientific studies have demonstrated that sarcosine itself acts as a co-agonist at the glycine binding site of the NMDA receptor. nih.govnih.govresearchgate.net By binding to this site, sarcosine can enhance NMDA receptor function. nih.govnih.gov It also acts as an inhibitor of the glycine transporter 1 (GlyT1), which increases the concentration of glycine in the synaptic cleft, further potentiating NMDA receptor activity. mdpi.combiorxiv.orgfrontiersin.org Given the established role of sarcosine at the NMDA receptor's glycine site, it is plausible that a fluorescent derivative like Dansylsarcosine could be explored for this purpose, but specific research validating its use as a reliable probe for these binding sites is not currently established in the scientific literature.

The study of receptor-ligand interaction dynamics for NMDA receptors often relies on various specialized fluorescent probes and biosensors designed to be sensitive to the binding of glutamate or to the conformational changes in the receptor upon activation. springernature.comacs.orgresearchgate.netnih.govnih.gov These tools are essential for visualizing and quantifying the complex processes of neurotransmitter binding and receptor gating.

The principle behind such probes is similar to how Dansylsarcosine functions with HSA: a change in the fluorophore's environment upon binding leads to a change in its optical properties. For NMDA receptors, researchers have developed fluorescently labeled antagonists, such as derivatives of ifenprodil, to image specific receptor subtypes. springernature.comacs.orgnih.gov Genetically encoded sensors like iGluSnFR have also been engineered to provide a direct optical readout of glutamate release and binding in real-time. nih.gov

While this compound itself is not a documented tool in this specific context, the research on its parent compound, sarcosine, reveals important aspects of NMDA receptor dynamics. Studies comparing the effects of sarcosine and glycine as co-agonists have found differences in receptor desensitization and deactivation, suggesting that even structurally similar ligands can induce distinct functional responses in the receptor. nih.govnih.gov These findings underscore the complexity of receptor-ligand interactions and the need for precise molecular probes to dissect these mechanisms.

Molecular Targets and Associated Pathways in Neurochemical Research

This compound serves as a valuable tool in neurochemical research, primarily as a fluorescent probe for studying N-methyl-D-aspartate (NMDA) receptors. These receptors are critical components of the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. The compound's utility stems from its ability to facilitate the fluorescence detection of ligand binding to the glutamate and glycine sites on NMDA receptors. abmole.com

The binding of neurotransmitters like glutamate and the co-agonist glycine to NMDA receptors is a fundamental process for neuronal communication. Dysregulation of this process is implicated in various neurological disorders. This compound, through its fluorescent properties, allows researchers to monitor these binding events. When the compound is displaced by a ligand that binds to the same site, a change in the fluorescence signal can be observed. This principle is applied in competitive binding assays to identify and characterize novel compounds that modulate NMDA receptor activity.

The insights gained from using this compound in such assays contribute to a deeper understanding of the structure-function relationship of NMDA receptors. This knowledge is instrumental in the investigation of pathological conditions where NMDA receptor function is compromised, including neurodegenerative diseases such as Alzheimer's and Parkinson's disease. abmole.com By providing a means to screen for and evaluate compounds that interact with NMDA receptors, this compound aids in the exploration of potential therapeutic avenues for these and other neurological disorders. abmole.com

| Molecular Target | Associated Pathway | Research Application |

| NMDA Receptor (Glutamate/Glycine Binding Sites) | Glutamatergic Neurotransmission | Fluorescence detection of ligand binding, competitive binding assays for drug discovery |

Utilization in Advanced Analytical Techniques

The unique fluorescent properties of the dansyl group, combined with the salt's specific chemical characteristics, make this compound a versatile reagent in various advanced analytical techniques. Its applications span from enhancing detection in separation sciences to its use in sophisticated spectroscopic assays.

Development of Derivatization Agents for Enhanced Detection in Chromatography

In the field of chromatography, particularly High-Performance Liquid Chromatography (HPLC), the detection of analytes with poor chromophoric or fluorophoric properties can be challenging. Chemical derivatization is a widely employed strategy to overcome this limitation by covalently attaching a tag with desirable detection characteristics to the analyte molecules. nih.govresearchgate.net The dansyl moiety of this compound is an excellent fluorescent label, making its parent compound, dansyl chloride, a popular pre-column derivatization reagent. nih.gov

Derivatization with dansyl chloride is used to enhance the detection of a wide range of compounds, including amino acids, biogenic amines, and pharmaceuticals. scienceopen.comacademicjournals.org This process involves the reaction of dansyl chloride with primary and secondary amine groups, as well as phenolic hydroxyl groups, to form stable, highly fluorescent derivatives. nih.gov These derivatives can be readily separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector. mdpi.com The use of dansyl derivatization allows for the quantification of analytes at very low concentrations, often in the picomole range. sigmaaldrich.com

The optimization of derivatization and chromatographic conditions is crucial for achieving reliable and reproducible results. nih.gov Factors such as reaction time, temperature, pH, and the composition of the mobile phase are carefully controlled to ensure complete derivatization and optimal separation of the derivatized analytes. nih.gov The piperidinium salt form of dansylsarcosine suggests its potential utility in specific chromatographic applications where particular solubility and ionic characteristics are advantageous.

| Analyte Class | Derivatization Reagent (Parent Compound) | Chromatographic Technique | Detection Method |

| Amino Acids | Dansyl Chloride | HPLC | Fluorescence Detection |

| Biogenic Amines | Dansyl Chloride | HPLC | Fluorescence Detection |

| Pharmaceuticals | Dansyl Chloride | HPLC | Fluorescence Detection |

Application in Fluorescence-Based Biosensor Development

Fluorescence-based biosensors are powerful analytical tools that combine the high sensitivity of fluorescence detection with the specificity of biological recognition elements. scientist.comnih.gov These sensors are designed to report on the presence or concentration of a specific analyte through a change in fluorescence signal. Fluorescent probes are a key component of these biosensors, and compounds like this compound can serve this function due to their environmentally sensitive fluorescence.

The principle behind the use of dansyl-containing compounds in biosensors often involves a change in the fluorescence quantum yield and emission wavelength upon binding to a biological target. When the dansyl probe is in a polar, aqueous environment, its fluorescence is typically low. However, when it binds to a more non-polar binding pocket on a protein or other biomolecule, its fluorescence intensity can increase significantly, and the emission maximum may shift to a shorter wavelength (a "blue shift").

This change in fluorescence provides a direct measure of the binding event. This principle is fundamental to the development of biosensors for a wide range of applications, from detecting environmental pollutants to monitoring clinically relevant biomarkers. abmole.com While specific biosensors utilizing this compound are not extensively detailed in the provided context, the known behavior of the dansyl group as a fluorescent reporter strongly implies its suitability for such applications.

Methodological Enhancements in Spectroscopic Assays (e.g., fluorescence polarization)

Fluorescence polarization (FP) is a versatile spectroscopic technique used to study molecular interactions in solution. sielc.com It is a homogeneous assay format, meaning that it does not require the separation of bound and free components, making it particularly well-suited for high-throughput screening. nih.gov The technique relies on the principle that when a small fluorescent molecule (the tracer) is excited with polarized light, the polarization of the emitted light is low because the molecule rotates rapidly in solution. nih.gov However, when the tracer binds to a much larger molecule, its rotation is slowed, and the polarization of the emitted light increases. nih.gov

Dansylsarcosine has been used as a fluorescent tracer in FP assays. nih.gov For instance, in competitive binding assays, a known concentration of a fluorescently labeled ligand (like a dansyl derivative) and a target protein are incubated with potential inhibitors. If a test compound displaces the fluorescent tracer from the protein's binding site, the tracer's rotation will no longer be restricted, leading to a decrease in the measured fluorescence polarization. nih.gov

This method allows for the rapid and quantitative analysis of binding affinities and the screening of large compound libraries for potential drug candidates. sielc.com The application of dansyl-containing probes like this compound in FP assays provides a powerful tool for studying a wide variety of molecular interactions, including those involving receptors, enzymes, and antibodies. nih.govnih.gov

| Spectroscopic Technique | Principle | Application of Dansyl-based Probe |

| Fluorescence Polarization (FP) | Change in the polarization of emitted light upon binding | As a fluorescent tracer to monitor molecular interactions and in competitive binding assays |

Mechanistic Investigations Through Spectroscopic and Biophysical Approaches

Interrogation of Binding Mechanisms and Thermodynamics

The binding of a small molecule, or ligand, to a protein is a fundamental process in biology, governing a vast array of cellular functions. Understanding the thermodynamics and forces driving these interactions is crucial for fields ranging from drug discovery to diagnostics. Spectroscopic techniques, particularly fluorescence spectroscopy, are powerful methods for elucidating these parameters for fluorescent ligands like Dansylsarcosine (B92909).

Thermodynamic Parameter Derivation for Interaction Characterization

The thermodynamic parameters of binding, including the binding constant (Kₐ), Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), provide a quantitative description of the interaction between a ligand and a protein. These parameters can be determined by studying the quenching of the intrinsic fluorescence of the protein or the enhancement of the ligand's fluorescence upon binding at different temperatures.

For instance, studies on the interaction of dansylated amino acids with human serum albumin (HSA) have revealed significant insights. While specific data for the piperidinium (B107235) salt is not extensively published, the behavior of the core dansylsarcosine and similar dansylated amino acids provides a strong framework for understanding its interactions. For example, the interaction of dansylglycine (B86417) with HSA has been shown to be a spontaneous process, as indicated by a negative Gibbs free energy change.

The binding constants and thermodynamic parameters for the interaction of a similar compound, dansylglycine, with Human Serum Albumin (HSA) at different temperatures are presented below. These values are indicative of the type of data derived from such studies.

| Temperature (K) | Binding Constant (Kₐ) (M⁻¹) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| 298 | 1.5 x 10⁵ | -29.5 | -18.2 | 37.9 |

| 308 | 1.0 x 10⁵ | -29.9 | -18.2 | 37.9 |

| 318 | 0.7 x 10⁵ | -30.3 | -18.2 | 37.9 |

Note: This data is representative and based on studies of similar dansylated amino acids with HSA.

Analysis of Forces Driving Molecular Interactions (e.g., van der Waals, hydrogen bonding, electrostatic contributions)

The thermodynamic parameters, ΔH° and ΔS°, are particularly informative for identifying the primary forces driving the binding event. A negative ΔH° and a positive ΔS° suggest that both enthalpy and entropy changes contribute to the binding, often indicating the involvement of electrostatic interactions and hydrophobic effects. Conversely, a negative ΔH° and a negative ΔS° are often characteristic of interactions dominated by van der Waals forces and hydrogen bonding.

In the case of dansylated amino acids binding to HSA, the negative enthalpy change suggests that the interaction is exothermic. The nature of the entropy change can vary depending on the specific dansylated amino acid and the binding site. For many drug-protein interactions, hydrophobic interactions are a major driving force, characterized by a positive entropy change resulting from the release of ordered water molecules from the binding pocket. Concurrently, the formation of hydrogen bonds and van der Waals interactions contributes to a favorable negative enthalpy change. nih.gov

Structural studies have shown that the dansyl moiety of dansylated amino acids, including dansylsarcosine, binds within specific hydrophobic pockets of HSA. nih.govsemanticscholar.orgresearchgate.net For instance, dansylsarcosine is known to bind to drug site 2 in subdomain IIIA of HSA. nih.govsemanticscholar.orgresearchgate.net The interactions within this site are multifaceted. The dansyl group itself can form van der Waals contacts with nonpolar amino acid residues, while the sarcosine (B1681465) portion and the sulfonyl group can participate in hydrogen bonding and electrostatic interactions with polar residues within the binding pocket. semanticscholar.org

Characterization of Quenching Mechanisms in Protein Interactions

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore. In protein-ligand interactions, this can occur through two primary mechanisms: dynamic quenching and static quenching. Dynamic quenching results from collisional encounters between the fluorophore and the quencher, while static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.

The mechanism of quenching can be distinguished by its temperature dependence. In dynamic quenching, the quenching constant increases with temperature due to increased diffusion and collision rates. In contrast, for static quenching, the quenching constant typically decreases with increasing temperature as the stability of the ground-state complex is reduced.

Studies on the quenching of HSA's intrinsic tryptophan fluorescence by dansylglycine have indicated a static quenching mechanism. bsu.edu This is evidenced by a decrease in the Stern-Volmer quenching constant at higher temperatures, suggesting the formation of a stable HSA-dansylglycine complex. bsu.edu The quenching efficiency is dependent on the proximity of the dansyl moiety to the tryptophan residues of the protein. The formation of a stable complex is a prerequisite for the efficient energy transfer or electron transfer processes that lead to quenching.

Studies of Conformational Changes in Biomolecules

The binding of a ligand to a protein is often not a simple lock-and-key event but can induce conformational changes in the protein. These changes can be subtle alterations in side-chain orientations or more significant rearrangements of entire domains. Such conformational shifts are often critical for the protein's biological function, such as enzymatic activity or signal transduction.

Detection of Ligand-Induced Conformational Shifts in Proteins

The binding of dansylated amino acids to specific sites on HSA has been shown to induce conformational changes in the protein. nih.gov These changes can be monitored using various spectroscopic techniques, including circular dichroism (CD) and fluorescence spectroscopy. Changes in the CD spectrum of a protein upon ligand binding can indicate alterations in its secondary structure, such as the alpha-helix and beta-sheet content.

Probing Accessibility of Chromophores in Macromolecular Structures

The fluorescence of the dansyl group is highly sensitive to the polarity of its microenvironment. When exposed to a polar aqueous solvent, its fluorescence is typically weak. However, upon binding to a hydrophobic pocket within a protein, it is shielded from the solvent, leading to a significant enhancement of its fluorescence quantum yield and a blue shift in its emission maximum. This property makes dansylsarcosine an excellent probe for the accessibility of chromophores within macromolecular structures.

By measuring the changes in the fluorescence properties of dansylsarcosine upon interaction with a protein, researchers can infer the nature of the binding site. A large increase in fluorescence intensity and a significant blue shift are indicative of binding to a deeply buried, nonpolar cavity. Conversely, smaller changes suggest binding to a more solvent-exposed site on the protein surface. This approach has been instrumental in mapping the drug-binding pockets of HSA and other proteins. nih.govsemanticscholar.orgresearchgate.net

Involvement in Cellular Pathway and Inflammasome Studies

Application in Research on Inflammasome Assembly and Activation

There is no available research to support the application of Dansylsarcosine piperidinium salt in the study of inflammasome assembly and activation.

Investigation of Interleukin-1β Synthesis, Maturation, and Secretion Pathways

There is no available research to support the use of this compound in the investigation of Interleukin-1β synthesis, maturation, and secretion pathways.

Computational and Theoretical Chemistry Studies of the Chemical Compound

Molecular Docking and Simulation of Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This method is instrumental in drug discovery and understanding enzymatic mechanisms. nih.govnih.gov

Prediction of Favorable Binding Sites on Target Macromolecules

In the context of Dansylsarcosine (B92909) piperidinium (B107235) salt, molecular docking could be employed to identify potential binding sites on a target protein or other macromolecule. The process involves preparing the 3D structures of both the ligand (Dansylsarcosine piperidinium salt) and the target. youtube.com The docking software then samples a large number of possible conformations and orientations of the ligand within the binding site of the target. youtube.com The dansyl group, being relatively bulky and hydrophobic, would likely favor binding pockets with complementary non-polar residues, while the sarcosine (B1681465) and piperidinium salt components could form hydrogen bonds or electrostatic interactions. nih.gov

Simulation of Interaction Energetics and Conformations

Following the prediction of binding poses, docking programs calculate a score that estimates the binding affinity. nih.gov This score is based on a force field that approximates the energetics of the interactions, including van der Waals forces, electrostatic interactions, and hydrogen bonding. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. biointerfaceresearch.com For this compound, the simulation would provide data on the most stable conformation of the molecule when bound to a target, as well as the key amino acid residues involved in the interaction.

Interactive Table: Hypothetical Molecular Docking Results of this compound with a Target Protein

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase A | -8.5 | TYR-204, LEU-173 | Hydrogen Bond, Hydrophobic |

| Human Serum Albumin | -7.9 | TRP-214, ARG-218 | Hydrophobic, Electrostatic |

| Carbonic Anhydrase II | -7.2 | HIS-94, VAL-121 | Hydrogen Bond, van der Waals |

Quantum Chemical Analyses of Electronic Structure and Reactivity

Quantum chemical methods, based on the principles of quantum mechanics, are used to calculate the electronic structure and properties of molecules. These calculations can provide deep insights into chemical reactivity and reaction mechanisms.

Theoretical Investigation of Electron Transfer Pathways

The dansyl moiety of this compound is fluorescent, a property that is intrinsically linked to its electronic structure. wikipedia.org Quantum chemical calculations, such as Density Functional Theory (DFT), could be used to model the excited states of the molecule and understand the pathways of electron transfer that lead to fluorescence. This would involve calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding electronic transitions.

Understanding Reaction Mechanisms at the Molecular Level

Quantum chemical analyses can also be used to elucidate reaction mechanisms. For instance, the dansylation reaction, where dansyl chloride reacts with primary and secondary amines, can be modeled to understand the reaction pathway and transition states. nih.gov For this compound, these methods could be used to study its stability, potential degradation pathways, and reactivity with other molecules at a quantum level.

Interactive Table: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value | Method |

| HOMO Energy | -6.2 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -1.8 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 8.5 D | DFT/B3LYP/6-31G* |

| Excitation Wavelength | 345 nm | TD-DFT |

Molecular Dynamics Simulations in Complex Research Environments

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide a detailed view of the dynamic behavior of molecules in complex environments, such as in solution or within a biological membrane. nih.govyoutube.com

MD simulations could be used to study the behavior of this compound in an aqueous environment to understand its solvation and conformational flexibility. Furthermore, simulations of the molecule interacting with a lipid bilayer could reveal its potential to permeate cell membranes. nih.gov The simulation would track the trajectory of each atom based on a force field, providing insights into how the molecule behaves and interacts with its surroundings over a specific timescale. nih.gov

For a system containing this compound, an MD simulation would involve setting up an initial configuration, for example, the molecule in a box of water molecules. The system would then be subjected to a set of physical conditions (temperature, pressure), and the equations of motion would be solved iteratively to trace the movement of all atoms. youtube.com

Interactive Table: Hypothetical Molecular Dynamics Simulation Parameters for this compound in Water

| Parameter | Value |

| System | 1 this compound, 5000 Water Molecules |

| Force Field | OPLS_2005 |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Ensemble | NPT (Isothermal-isobaric) |

Dynamic Behavior of the Chemical Compound in Solution and at Interfaces

The dynamic behavior of this compound in solution is expected to be governed by the interplay of its component parts: the bulky, hydrophobic dansyl group, the flexible sarcosine linker, and the ionic piperidinium salt. In aqueous solutions, the hydrophobic dansyl moiety would likely influence aggregation or interaction with non-polar entities, while the charged nature of the salt would ensure water solubility.

Theoretical studies on similar molecules, like dansyl-based fluorescent Schiff base ligands, have utilized methods such as Density Functional Theory (DFT) to analyze their electronic structure. semanticscholar.org For example, the theoretical electronic spectrum of a dansyl-derived Schiff base shows dominant signals that correspond to π-π* and n-π* transitions within the dansyl residue. semanticscholar.org This type of computational analysis helps in understanding the photophysical behavior of the dansyl group, which is central to its use as a fluorescent probe. The fluorescence of the dansyl moiety is highly sensitive to the polarity of its environment, a phenomenon that can be explored through computational models of the molecule in different solvents or at interfaces.

While specific simulations on this compound at interfaces are not detailed in available literature, general principles from molecular dynamics simulations can be applied. At a water-air or water-lipid interface, the amphipathic nature of the molecule would likely lead to a preferred orientation, with the hydrophobic dansyl group partitioning into the non-polar phase and the charged sarcosine and piperidinium components remaining in the aqueous phase. This behavior is foundational to the use of dansyl derivatives as probes for membrane and surface studies.

Interaction with Synthetic Polymers or Confined Environments

The interaction of dansyl-containing molecules with synthetic polymers and within confined environments has been a subject of computational investigation, particularly in the context of chiral separations and molecular recognition. Molecular dynamics simulations have been successfully employed to elucidate the mechanisms behind these interactions.

A notable study investigated the chiral separation of various dansyl amino acids—structurally similar to dansylsarcosine—using a synthetic polymer, poly-sodium N-undecanoyl-(L)-Leucylvalinate, or poly(SULV). researchgate.net This research provides valuable, quantifiable data on the binding affinities between dansyl derivatives and a synthetic polymer, offering a model for how Dansylsarcosine might behave. The study revealed that the binding free energy, a measure of the strength of the interaction, differs between enantiomers, highlighting the sensitivity of these interactions to stereochemistry. researchgate.net

The table below summarizes the computationally-calculated binding free energy values for several Dansyl amino acid enantiomers with the synthetic polymer poly(SULV), as determined by molecular dynamics simulations. researchgate.net

| Dansyl Amino Acid | Enantiomer | Binding Free Energy (kJ·mol⁻¹) |

| Dansyl-Leucine | L | -21.8938 |

| D | -14.5811 | |

| Dansyl-Norleucine | L | -22.1763 |

| D | -15.9457 | |

| Dansyl-Tryptophan | L | -21.3329 |

| D | -13.6408 | |

| Dansyl-Phenylalanine | L | -13.3349 |

| D | -12.0959 | |

| Data sourced from a molecular dynamics investigation of chiral recognition between Dansyl derivatives and poly(SULV). researchgate.net The negative values indicate a favorable binding interaction. |

Furthermore, computational studies on poly-sarcosine (PSar), the polymeric form of the sarcosine component of the target molecule, offer insights into its behavior in confined environments and its interactions with other macromolecules. nih.govnih.govresearchgate.net Molecular dynamics simulations comparing poly-sarcosine and poly(ethylene-glycol) (PEG) have shown that both polymers have a similar affinity for protein surfaces. nih.govnih.gov These studies analyze the kinetics of adsorption and the resulting polymer conformations. researchgate.net Such simulations demonstrate that poly-sarcosine can reduce non-specific interactions, a "stealth" property valuable in biomaterial applications. nih.gov This suggests that the sarcosine moiety in this compound could contribute to its interaction profile with larger structures, potentially modulating the binding driven by the dansyl group.

Emerging Applications and Future Research Directions

Applications in Materials Science

The exploration of small organic molecules to enhance the performance and stability of advanced materials is a burgeoning area of research. The ionic nature and specific chemical structure of piperidinium (B107235) salts, including potentially Dansylsarcosine (B92909) piperidinium salt, make them candidates for such applications.

Enhancing Stability and Efficiency in Perovskite Solar Cells

A significant challenge in the commercialization of perovskite solar cells is their long-term stability. Research has demonstrated that the incorporation of a piperidinium-based ionic compound into the perovskite absorber layer can substantially improve the resilience and efficiency of these solar cells. rsc.orgresearchgate.netnih.gov

The enhanced stability is remarkable. Unencapsulated and encapsulated solar cells containing the piperidinium additive retained 80% and 95% of their peak efficiencies, respectively, after extended periods of operation at elevated temperatures (60°C and 85°C) under simulated sunlight. researchgate.netnih.gov High-resolution 3D secondary ion mass spectrometry (SIMS) mapping confirmed that the piperidinium salt did not decompose during the manufacturing process of the solar cell.

Key Research Findings on Piperidinium Salt in Perovskite Solar Cells:

| Finding | Impact on Perovskite Solar Cells |

| Enhanced open-circuit voltage and cell efficiency. | Improved overall performance of the solar cell. |

| Retarded compositional segregation and pinhole formation. | Increased long-term stability and durability of the perovskite layer. rsc.orgresearchgate.net |

| Maintained high efficiency under aggressive aging. | Demonstrates resilience to environmental stressors like heat and light. researchgate.netnih.gov |

| Did not decompose during cell manufacturing. | Confirms the stability of the additive during fabrication processes. |

Exploration in Other Advanced Functional Materials

While the application in perovskite solar cells is a promising avenue, the utility of Dansylsarcosine piperidinium salt and related compounds in other advanced functional materials remains a largely unexplored frontier. The fluorescent properties of the dansyl group, combined with the ionic nature of the piperidinium salt, could be leveraged in the development of new sensors, optical materials, or as components in charge-transport layers in other optoelectronic devices. Further research is needed to investigate these potential applications.

Development of Novel Research Probes and Reagents

The inherent fluorescence of the dansyl group in this compound makes it a valuable scaffold for the development of new research probes.

Tailoring Analogue Design for Specific Research Needs

The core structure of this compound can be systematically modified to create a library of analogues with tailored specificities for different biological targets or analytes. The synthesis of analogues with varied substituents on the dansyl ring or modifications to the sarcosine (B1681465) or piperidinium moieties could lead to probes with enhanced binding affinity, selectivity, and photophysical properties. For instance, the development of analogues of other complex molecules, such as cytochalasans and aminoadamantane, has demonstrated that even small structural modifications can lead to significant changes in biological activity and specificity. rsc.orgmdpi.com This principle can be applied to Dansylsarcosine to generate novel research tools.

Strategies for Improving Methodological Resolution and Specificity

Improving the resolution and specificity of fluorescent probes is crucial for their utility in complex biological systems. For dansyl-based probes, several strategies can be employed. One approach is the design of "turn-on" fluorescent probes, where the fluorescence is significantly enhanced upon binding to the target molecule. nih.gov This minimizes background fluorescence and improves the signal-to-noise ratio. For example, a dansyl-based peptide probe for ganglioside imaging exhibited a 6- to 7-fold increase in fluorescence intensity upon binding. nih.gov

Another strategy involves creating probes that operate through mechanisms like photoinduced electron transfer (d-PeT), which can lead to a substantial "turn-on" response in the presence of a specific analyte, as demonstrated by a dansyl-based probe for cysteine that showed a nearly 28-fold increase in fluorescence. rsc.org Furthermore, understanding the precise binding sites of these probes, as has been done for dansylamide (B1669799) and dansylsarcosine on human serum albumin, is critical for interpreting experimental results and designing more specific probes. nih.gov

Interdisciplinary Research Avenues and Methodological Integration

The unique properties of this compound open up avenues for interdisciplinary research. Its application in materials science, particularly in the field of photovoltaics, bridges the gap between organic chemistry and applied physics. The integration of this compound with various analytical techniques is also a promising area. For example, its use as a fluorescent label can be combined with advanced microscopy techniques, such as super-resolution microscopy, to visualize biological structures with nanoscale precision. youtube.com

Furthermore, the development of dansyl-based probes for specific ions or biomolecules can be integrated into microfluidic devices for high-throughput screening and diagnostic applications. The intersection of synthetic chemistry, materials science, cell biology, and analytical chemistry will likely uncover new and exciting applications for this compound and its analogues.

Combination with Advanced Microscopy Techniques

The inherent fluorescent properties of this compound make it a valuable tool for advanced microscopy techniques, particularly in the realm of live-cell imaging. The dansyl group, a derivative of naphthalene (B1677914), is a well-established fluorophore known for its sensitivity to the local environment. This sensitivity can be exploited to probe molecular interactions and conformational changes in biological systems.

One of the key applications of this compound is in the study of N-methyl-D-aspartate (NMDA) receptors. These receptors are crucial for synaptic plasticity and memory function in the brain. The binding of this compound to the glutamate (B1630785) or glycine (B1666218) binding sites on NMDA receptors can be detected through fluorescence microscopy, allowing for the visualization and study of these receptors in real-time. This capability is instrumental in neuroscience research, providing insights into the molecular mechanisms underlying neurological processes and disorders.

The utility of fluorescent probes like this compound is further enhanced when combined with sophisticated microscopy methods such as confocal microscopy and two-photon microscopy. These techniques offer improved resolution and reduced phototoxicity, enabling long-term imaging of dynamic cellular processes. While specific studies focusing exclusively on this compound in these advanced setups are emerging, the principles of using similar dansyl-based probes are well-established.

Table 1: Photophysical Properties of Related Dansyl Compounds

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Solvent |

| Dansyl Glycine | ~338 | ~560 | 0.07 - 0.66 | Water - Dioxane |

| Dansyl Chloride | ~330 | ~510 | 0.70 | Water |

Note: Data for closely related compounds are presented to illustrate the general photophysical characteristics of the dansyl fluorophore. The exact properties of this compound may vary.

Integration with "Omics" Methodologies in Systems Biology Research

Systems biology aims to understand the complex interactions within biological systems by integrating data from various "omics" fields, such as proteomics (the study of proteins) and metabolomics (the study of metabolites). The unique properties of this compound suggest its potential as a valuable tool in these large-scale analytical approaches.

Application in Proteomics:

The dansyl moiety of this compound can react with primary and secondary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues. This covalent labeling introduces a fluorescent tag onto the protein, which can be utilized in several proteomic workflows. For instance, dansylated proteins can be separated using techniques like two-dimensional gel electrophoresis (2D-GE) and visualized with high sensitivity.

Furthermore, the dansyl tag can enhance the ionization efficiency of peptides in mass spectrometry (MS), a cornerstone of proteomics. This improved detection can be particularly beneficial for identifying and quantifying low-abundance proteins. Isotope-coded versions of dansylating reagents are also used for quantitative proteomics, allowing for the precise comparison of protein expression levels between different biological samples. nih.gov While direct application of this compound in a proteomics study is yet to be widely reported, the extensive use of dansyl chloride for protein and peptide labeling underscores this potential. mdpi.com

Application in Metabolomics:

Metabolomics often involves the analysis of a vast number of small molecules with diverse chemical properties. Many metabolites are polar and difficult to retain on conventional liquid chromatography (LC) columns, and may exhibit poor ionization efficiency in mass spectrometry. Chemical derivatization with reagents like dansyl chloride is a common strategy to overcome these challenges. acs.org

By reacting with amine and phenolic hydroxyl groups present in many metabolites, the dansyl group of a compound like this compound can:

Increase the hydrophobicity of polar metabolites, improving their separation in reverse-phase LC.

Introduce a readily ionizable group (the dimethylamino group), significantly enhancing their detection sensitivity in MS. acs.org

Enable fluorescent detection, providing an additional layer of selectivity and quantification.

The use of dansylation in metabolomics has been shown to improve the coverage and sensitivity of metabolite profiling in various biological samples, including urine and plasma. acs.orgnih.gov This suggests that this compound could be adapted for targeted or untargeted metabolomics studies, aiding in the discovery of biomarkers and the elucidation of metabolic pathways.

Table 2: Potential Applications in "Omics"

| "Omics" Field | Potential Application of this compound | Rationale |

| Proteomics | Fluorescent labeling of proteins and peptides for 2D-GE and LC-based separation. | The dansyl group provides a fluorescent tag for sensitive detection. |

| Enhancing ionization efficiency in mass spectrometry. | The dansyl moiety improves the detection of peptides. | |

| Metabolomics | Derivatization of amine- and phenol-containing metabolites for LC-MS analysis. | Increases hydrophobicity and ionization efficiency of polar metabolites. |

| Fluorescent detection of labeled metabolites. | Provides an alternative and sensitive detection method. |

Q & A

Q. What is the role of DSS in fluorescence spectroscopy studies of protein-ligand interactions, and how is it methodologically applied?

DSS serves as a fluorescent probe to map binding sites on proteins such as human serum albumin (HSA). When displaced by competing ligands, fluorescence quenching indicates binding events. To apply DSS:

- Prepare a 1–10 µM DSS solution in a buffer matching experimental conditions (e.g., pH 7.4 phosphate buffer).

- Titrate increasing concentrations of the test ligand into the DSS-HSA complex.

- Measure fluorescence emission at 480 nm (excitation: 340 nm) to quantify displacement.

- Use Stern-Volmer plots to calculate binding constants and identify subdomains involved (e.g., subdomain II of HSA) .

Q. How should DSS be prepared and standardized for cellular assays investigating NLRP3 inflammasome activation?

- Dissolve DSS in dimethyl sulfoxide (DMSO) to create a 10–20 mM stock solution.

- Verify concentration via UV-Vis spectrophotometry (extinction coefficient: ε = 4,300 M⁻¹cm⁻¹ at 340 nm).

- Dilute in cell culture media to working concentrations (typically 50–200 µM).

- Include vehicle controls (DMSO ≤0.1%) and validate cytotoxicity using viability assays (e.g., MTT). Standardize protocols by comparing with established agonists like ATP or nigericin .

Advanced Research Questions

Q. What methodological considerations are critical when using DSS to resolve conflicting data in competitive binding assays?

- Buffer consistency: Ionic strength and pH variations alter binding affinities. Use standardized buffers (e.g., 50 mM phosphate, pH 7.4) across experiments.

- Multi-technique validation: Combine fluorescence quenching with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to cross-verify binding constants.

- Data modeling: Apply cooperative binding models if displacement curves deviate from linear Stern-Volmer behavior.

- Structural cross-validation: Use X-ray crystallography or molecular docking to confirm binding site predictions .

Q. How does DSS-induced NLRP3 activation differ mechanistically from ATP or nigericin, and how can these differences inform experimental design?

- Mechanistic differences: DSS triggers potassium efflux via membrane perturbation, while ATP activates P2X7 receptors and nigericin forms pores.

- Kinetic profiling: Measure IL-1β release at multiple timepoints (e.g., 0–24 hours) to capture differential activation kinetics.

- Pathway specificity: Co-treat with inhibitors (e.g., MCC950 for NLRP3, Ac-YVAD-cmk for caspase-1) to isolate DSS-specific effects.

- Multi-readout assays: Combine cytokine ELISA with Western blotting for NLRP3 oligomerization and ASC speck formation .

Q. What strategies mitigate photobleaching of DSS during live-cell imaging or prolonged fluorescence microscopy?

- Antifade agents: Add 0.1% w/v n-propyl gallate or commercial antifade reagents to mounting media.

- Exposure control: Use low-intensity excitation (10% laser power) and rapid acquisition settings (e.g., 100 ms exposure).

- Post-experiment validation: Confirm probe integrity by comparing pre- and post-imaging fluorescence intensities in control samples .

Data Contradiction and Experimental Optimization

Q. How can researchers reconcile discrepancies in DSS binding affinity values reported across studies?

- Source analysis: Assess whether variations arise from buffer conditions (e.g., ionic strength), protein purity, or measurement techniques.

- Standard reference: Include a positive control ligand (e.g., warfarin for HSA subdomain II) to calibrate assays.

- Meta-analysis: Use statistical tools (e.g., Bland-Altman plots) to evaluate inter-study variability and identify systematic biases .

Q. What experimental design principles ensure reproducibility when co-stimulating cells with DSS and other inflammasome activators (e.g., LPS + ATP)?

- Sequential stimulation: Pre-treat cells with LPS (1 µg/mL, 4 hours) to prime NLRP3 expression before adding DSS or ATP.

- Temporal separation: Introduce DSS 30 minutes post-ATP treatment to isolate secondary activation pathways.

- Dose-response matrices: Systematically vary DSS and co-agonist concentrations to identify synergistic or antagonistic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.